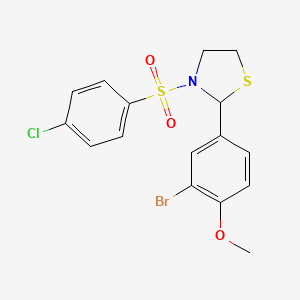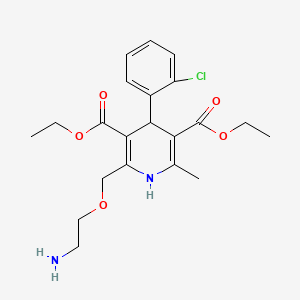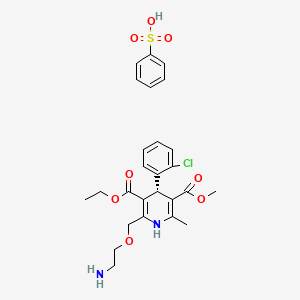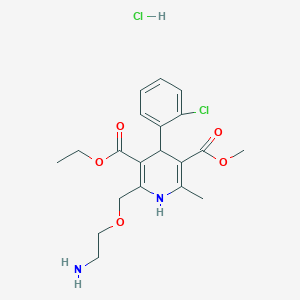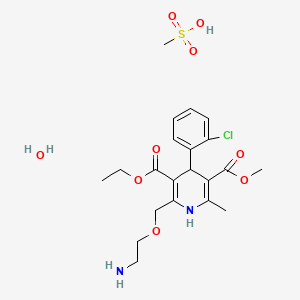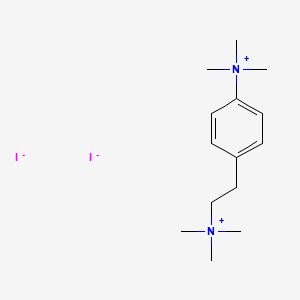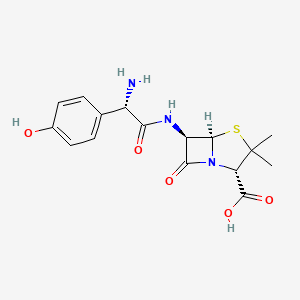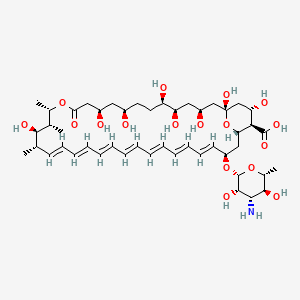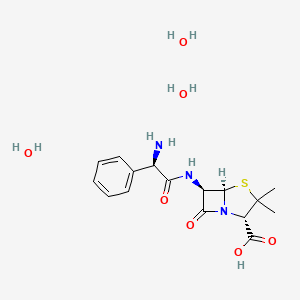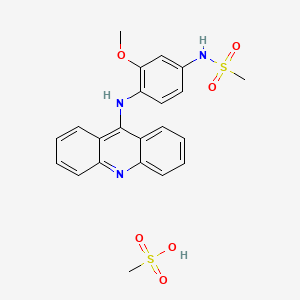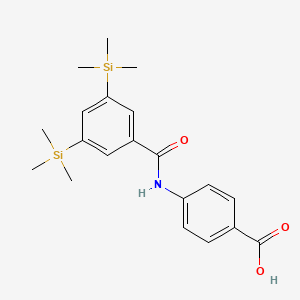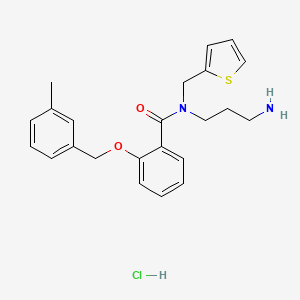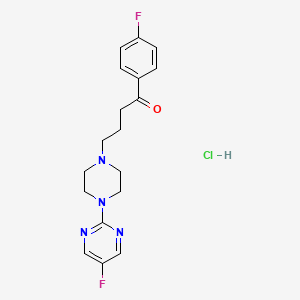
1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMY-14786 is the ketone metabolite of BMY-14802 --- a sigma receptor ligand that prevents methamphetamine-induced dopaminergic neurotoxicity via interactions at dopamine receptors.
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Antagonist and 5-HT1A Receptor Agonist Properties
- Sigma Receptor Antagonist : This compound, known as BMY-14802 (BMS-181100), acts as a sigma receptor antagonist and exhibits potential antipsychotic activity. It also binds to 5-HT1A receptors, suggesting agonist properties in vivo. In rats, BMY-14802 modulates extracellular serotonin levels in the dorsal raphe and hippocampus, indicating potential anxiolytic effects (Matos, Korpinen, & Yocca, 1996).
Antitumor Activity
- Novel Pyrimidinyl Pyrazole Derivatives : Compounds related to 1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride have been synthesized and evaluated for their antitumor activity. Certain derivatives demonstrated potent cytotoxicity against tumor cells, suggesting potential as antitumor agents (Naito et al., 2005).
Cognitive Dysfunction Improvement
- Effect on Cognitive Dysfunction : Studies have shown that sigma receptor ligands like BMY-14802 can improve phencyclidine-induced cognitive dysfunction in rats. This suggests potential therapeutic applications for cognitive impairments related to certain mental health conditions (Ogawa, Okuyama, Araki, & Otomo, 1994).
Neuroleptic Activity
- Neuroleptic Properties : Certain derivatives of 1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride have been synthesized and shown to exhibit potent neuroleptic activity, with some compounds displaying comparable effects to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).
Drug Intermediates Synthesis
- Biocatalytic Synthesis of Drug Intermediates : This compound has been used in the biocatalytic synthesis of chiral intermediates for pharmaceutical drug candidates, including antipsychotic agents and β-blockers. Its transformation into various derivatives highlights its versatility in drug development (Patel, Hanson, Banerjee, & Szarka, 1997).
Synthesis of Fluoro-Indole Derivatives
- Fluoro-Indole Derivatives : The synthesis of fluoro-indole derivatives related to this compound has been explored, indicating potential applications in the development of new pharmacological agents (Haynes & Swigor, 1994).
Eigenschaften
CAS-Nummer |
99931-58-5 |
|---|---|
Produktname |
1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride |
Molekularformel |
C18H21ClF2N4O |
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H20F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13H,1-2,7-11H2;1H |
InChI-Schlüssel |
LTVFXGPMWFISAZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F.Cl |
Kanonische SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
99931-58-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
alpha(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanone hydrochloride BMY 14786 BMY-14786 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid](/img/structure/B1667240.png)
![2-[3-(Aminomethyl)-4-(2,4-Dichlorophenyl)-2-Methyl-5-Oxo-5,7-Dihydro-6h-Pyrrolo[3,4-B]pyridin-6-Yl]-N,N-Dimethylacetamide](/img/structure/B1667241.png)
